Cas no 2287310-16-9 (6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole)

6-Chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole is a fluorinated and chlorinated benzotriazole derivative with a cyclopropylpropyl substituent. This compound is of interest in pharmaceutical and agrochemical research due to its heterocyclic structure, which may confer stability and bioactivity. The presence of both chloro and fluoro substituents enhances its potential as a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules. The cyclopropylpropyl group may influence lipophilicity and metabolic resistance, making it valuable for structure-activity relationship studies. Its well-defined molecular architecture allows for precise modifications in drug discovery and material science applications.
6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole structure
2287310-16-9 structure
Product name:6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole
CAS No:2287310-16-9
MF:C12H13ClFN3
Molecular Weight:253.703124761581
CID:5823332
PubChem ID:165737924

6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole 化学的及び物理的性質

名前と識別子

    • EN300-6750272
    • 6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole
    • 2287310-16-9
    • インチ: 1S/C12H13ClFN3/c1-7(8-2-3-8)6-17-12-4-9(13)10(14)5-11(12)15-16-17/h4-5,7-8H,2-3,6H2,1H3
    • InChIKey: KAEPZUSIEBEDGR-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC2=C(C=1)N(CC(C)C1CC1)N=N2)F

計算された属性

  • 精确分子量: 253.0782033g/mol
  • 同位素质量: 253.0782033g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 287
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 30.7Ų

6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6750272-0.25g
6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole
2287310-16-9
0.25g
$1513.0 2023-05-30
Enamine
EN300-6750272-1.0g
6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole
2287310-16-9
1g
$1643.0 2023-05-30
Enamine
EN300-6750272-2.5g
6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole
2287310-16-9
2.5g
$3220.0 2023-05-30
Enamine
EN300-6750272-0.1g
6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole
2287310-16-9
0.1g
$1447.0 2023-05-30
Enamine
EN300-6750272-0.05g
6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole
2287310-16-9
0.05g
$1381.0 2023-05-30
Enamine
EN300-6750272-10.0g
6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole
2287310-16-9
10g
$7065.0 2023-05-30
Enamine
EN300-6750272-0.5g
6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole
2287310-16-9
0.5g
$1577.0 2023-05-30
Enamine
EN300-6750272-5.0g
6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole
2287310-16-9
5g
$4764.0 2023-05-30

6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole 関連文献

6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazoleに関する追加情報

Introduction to 6-Chloro-1-(2-Cyclopropylpropyl)-5-Fluoro-1H-1,2,3-Benzotriazole (CAS No. 2287310-16-9)

6-Chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole (CAS No. 2287310-16-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzotriazoles, which are known for their diverse biological activities and potential applications in drug development. The unique combination of chlorine, fluorine, and cyclopropyl substituents in this molecule confers it with distinct chemical and pharmacological properties, making it a promising candidate for various therapeutic uses.

The chemical structure of 6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole is characterized by a benzotriazole core with specific functional groups. The presence of a chlorine atom at the 6-position and a fluorine atom at the 5-position introduces electronic effects that can influence the compound's reactivity and binding affinity. Additionally, the cyclopropylpropyl substituent at the 1-position adds steric bulk and hydrophobicity, which can affect the compound's solubility and permeability properties.

Recent studies have highlighted the potential of benzotriazoles in various therapeutic areas. For instance, benzotriazoles have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. The specific structure of 6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a valuable lead compound for further optimization and development.

In the context of medicinal chemistry, the design and synthesis of 6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole involve sophisticated synthetic strategies to achieve high yields and purity. The synthesis typically starts with the formation of the benzotriazole core through a multi-step process involving aromatic substitution reactions and cyclization steps. Subsequent functionalization with chlorine, fluorine, and cyclopropyl groups is achieved through selective substitution reactions under controlled conditions.

The biological evaluation of 6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole has revealed its potential as a therapeutic agent. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. For example, it has shown significant inhibition of COX enzymes (cyclooxygenases), which are crucial targets for anti-inflammatory drugs. Additionally, preliminary in vivo studies in animal models have indicated its efficacy in reducing inflammation and tumor growth.

The pharmacokinetic properties of 6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole are also an important aspect of its evaluation. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilicity and molecular weight contribute to its good oral bioavailability and tissue penetration. However, further optimization may be necessary to enhance its stability and reduce potential side effects.

In conclusion, 6-chloro-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole (CAS No. 2287310-16-9) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research aims to optimize its properties and explore its full therapeutic potential in various disease conditions.

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